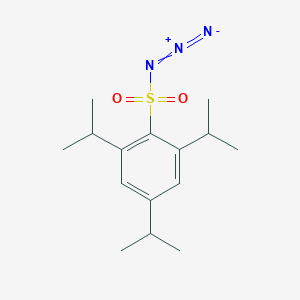

2,4,6-Triisopropylbenzenesulfonyl azide

Description

Overview of Sulfonyl Azides as Reagents in Organic Synthesis

Sulfonyl azides are a class of organic compounds that have become invaluable reagents in the field of organic synthesis. tandfonline.com Characterized by a sulfonyl group directly attached to an azide (B81097) functional group, these molecules exhibit a unique reactivity profile that allows for the introduction of nitrogen-containing functionalities into a wide array of organic molecules. ontosight.ai Their utility spans a broad spectrum of chemical transformations, including the synthesis of α-diazocarbonyl compounds, the aziridination of olefins, and participation in various metal-catalyzed coupling reactions. tandfonline.com

The reactivity of sulfonyl azides is largely dictated by the electrophilic nature of the sulfonyl group and the ability of the azide moiety to act as a source of "N" or "N2". One of the most prominent applications of sulfonyl azides is in diazo-transfer reactions, where the diazo group (=N₂) is transferred to a substrate, typically an active methylene (B1212753) compound. organic-chemistry.org This transformation is fundamental to the synthesis of diazo compounds, which are themselves versatile intermediates in organic chemistry, participating in reactions such as carbene and nitrene insertions, Wolff rearrangements, and cycloadditions.

Furthermore, sulfonyl azides can act as nitrene precursors upon thermal or photochemical decomposition, leading to the formation of highly reactive nitrene intermediates that can undergo a variety of insertion and addition reactions. They are also employed in the synthesis of N-acylsulfonamides and in three-component copper(I)-catalyzed couplings with alkynes and amines to produce amidines. acs.org The general synthesis of sulfonyl azides is often achieved through the nucleophilic substitution of the corresponding sulfonyl chloride with sodium azide. tandfonline.com

| Reaction Type | Substrate | Product |

| Diazo Transfer | Active methylene compounds | Diazo compounds |

| Aziridination | Olefins | Aziridines |

| C-H Amination | Organic substrates with C-H bonds | Nitrogen-containing molecules |

| Cycloaddition | Alkynes | 1-Sulfonyl-1,2,3-triazoles |

Significance of 2,4,6-Triisopropylbenzenesulfonyl Azide (Trisyl Azide) in Contemporary Organic Chemistry

Among the various sulfonyl azides utilized in modern organic synthesis, this compound, commonly known as trisyl azide, has emerged as a particularly significant and widely used reagent. wikipedia.org Its importance stems from the unique steric and electronic properties conferred by the bulky 2,4,6-triisopropylphenyl (trisyl) group. This steric hindrance plays a crucial role in enhancing the selectivity of its reactions, particularly in diazo-transfer reactions. chemicalbook.com

Trisyl azide is highly effective for the synthesis of sterically hindered α-diazo ketones, where other diazo-transfer reagents may prove less efficient. chemicalbook.com The bulky trisyl group facilitates the transfer of the diazo group while minimizing side reactions, leading to higher yields of the desired products. This has made trisyl azide an indispensable tool for the construction of complex molecular architectures.

Beyond its role in diazo-transfer reactions, trisyl azide is also utilized for the direct introduction of the azide functional group. wikipedia.org For instance, it is employed in the azidation of α-carbons of carboxylic acid derivatives, providing an efficient route to α-azido acids, which are precursors to unnatural amino acids. wikipedia.org This method often demonstrates high diastereoselectivity, especially when chiral auxiliaries are used. wikipedia.org The compound's utility also extends to its participation in "click chemistry," specifically in the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles, which are important structural motifs in medicinal chemistry and materials science. ontosight.aichemimpex.com

| Application | Substrate | Product/Intermediate | Significance |

| Diazo Transfer | Ketones, especially sterically hindered | α-Diazo ketones | High yields and selectivity for complex molecules. chemicalbook.com |

| Azide Transfer | Carboxylic acid derivatives, enolates | α-Azido derivatives | Synthesis of unnatural amino acids with stereocontrol. wikipedia.org |

| Click Chemistry | Alkynes | Triazoles | Efficient construction of complex, biologically relevant molecules. ontosight.ai |

Historical Context and Evolution of its Synthetic Utility

The development and application of sulfonyl azides as synthetic reagents have a rich history, with their utility evolving significantly over time. The first preparation of sulfamoyl azides from sulfamoyl chlorides and sodium azide was reported in 1956. nih.gov The synthesis of this compound itself is a straightforward process, readily achieved by treating the commercially available 2,4,6-triisopropylbenzenesulfonyl chloride (trisyl chloride) with sodium azide. chemicalbook.comprepchem.com

The evolution of diazo-transfer reagents has been driven by the need for safer, more efficient, and more selective methods for the synthesis of diazo compounds and other nitrogen-containing molecules. While reagents like tosyl azide and mesyl azide have been widely used, the introduction of trisyl azide offered a solution for substrates where steric bulk was a critical factor for achieving the desired reactivity and selectivity.

Over the years, the synthetic utility of trisyl azide has expanded beyond its initial applications. The recognition of its effectiveness in stereoselective azidation reactions has been a significant development, providing chemists with a valuable tool for asymmetric synthesis. wikipedia.org Furthermore, the advent of click chemistry has opened up new avenues for the application of trisyl azide, solidifying its position as a versatile and important reagent in the modern organic chemist's toolbox. ontosight.aichemimpex.com The continued exploration of its reactivity is expected to lead to further innovations in synthetic methodology.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-diazo-2,4,6-tri(propan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c1-9(2)12-7-13(10(3)4)15(14(8-12)11(5)6)21(19,20)18-17-16/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMWUHCKKDPRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N=[N+]=[N-])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327323 | |

| Record name | 2,4,6-Triisopropylbenzene-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36982-84-0 | |

| Record name | Trisyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36982-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triisopropylbenzene-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparation Methodologies of 2,4,6 Triisopropylbenzenesulfonyl Azide

Primary Synthetic Route: Reaction of 2,4,6-Triisopropylbenzenesulfonyl Chloride with Sodium Azide (B81097)

The principal and most widely employed method for the synthesis of 2,4,6-triisopropylbenzenesulfonyl azide is the nucleophilic substitution reaction between 2,4,6-triisopropylbenzenesulfonyl chloride and sodium azide. prepchem.comchemicalbook.com This straightforward approach provides the desired product in good yields.

A typical procedure involves dissolving 2,4,6-triisopropylbenzenesulfonyl chloride in a suitable organic solvent, followed by the addition of an aqueous solution of sodium azide. prepchem.com The reaction mixture is stirred at room temperature for a period of time to ensure complete conversion. prepchem.com Following the reaction, a work-up procedure involving partitioning between an organic solvent and brine, extraction, and drying of the organic layer is carried out to isolate the crude product. prepchem.com

The efficiency of the synthesis is influenced by several factors, including the choice of solvent, temperature, and reaction time. While the reaction proceeds readily at room temperature, optimization of these parameters can lead to improved yields and purity of the final product. prepchem.com The reaction is exothermic, with a noticeable temperature increase often observed upon the addition of the sodium azide solution. prepchem.com

The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) to determine the point of complete consumption of the starting sulfonyl chloride. Upon completion, the product is typically isolated as a colorless oil which can then be purified. prepchem.com

The selection of a solvent system is crucial for achieving an efficient reaction. A common solvent system employed is a mixture of acetone (B3395972) and an ethanol-water solution. prepchem.com Acetone serves to dissolve the 2,4,6-triisopropylbenzenesulfonyl chloride, while the ethanol-water mixture facilitates the dissolution of sodium azide, creating a biphasic system where the reaction can occur.

The reaction is typically conducted at room temperature, which provides a balance between a reasonable reaction rate and the stability of the resulting azide product. prepchem.com While higher temperatures could potentially accelerate the reaction, they may also increase the risk of decomposition of the thermally sensitive sulfonyl azide. The exothermicity of the reaction suggests that initial cooling might be beneficial for large-scale preparations to maintain better control over the reaction temperature. prepchem.com

Alternative Synthetic Strategies for Sulfonyl Azides

While the reaction of sulfonyl chlorides with sodium azide is the most direct route, alternative methods for the synthesis of sulfonyl azides, including this compound, have been developed. These strategies often start from more stable and readily available precursors like sulfonamides. acs.orgnih.gov

A significant alternative involves the diazo transfer reaction from a suitable donor to a primary sulfonamide. acs.orgnih.gov Trifluoromethanesulfonyl azide (triflyl azide) has been demonstrated to be an effective diazo transfer reagent for the direct synthesis of sulfonyl azides from sulfonamides. acs.orgnih.gov This method is advantageous as sulfonamides are generally more stable and less susceptible to hydrolysis compared to sulfonyl chlorides. acs.org

The reaction is typically carried out under mild conditions and is experimentally simple, leading to high yields of the desired sulfonyl azide. acs.orgnih.gov The process often utilizes a biphasic solvent system and a base to facilitate the diazo transfer. organic-chemistry.org Another notable diazo transfer reagent that can be employed is imidazole-1-sulfonyl azide hydrogen sulfate, which offers advantages in terms of stability, cost, and ease of handling compared to other reagents. acs.orgsemanticscholar.orgnih.gov This reagent allows for an efficient, high-yielding synthesis of sulfonyl azides from primary sulfonamides without the need for copper salt catalysis. acs.orgnih.gov

Another alternative synthetic route to sulfonyl azides proceeds via 1-sulfonylbenzotriazoles. thieme-connect.com In this method, the 1-sulfonylbenzotriazole, which can be prepared from the corresponding sulfonyl chloride, is treated with sodium azide in a suitable solvent like acetonitrile. thieme-connect.com The reaction is typically carried out under reflux conditions. thieme-connect.com This method provides a viable alternative, particularly when the starting sulfonyl chloride is readily available for conversion to the benzotriazole derivative. The work-up involves evaporation of the solvent, dissolution in an organic solvent, washing with an aqueous base, and subsequent purification. thieme-connect.com

Purity and Stabilization Techniques

The purity of this compound is crucial for its subsequent use in chemical reactions. The crude product obtained from synthesis is often purified to remove any unreacted starting materials or byproducts.

Purification is commonly achieved through flash chromatography on silica gel. prepchem.com A mixture of hexane and ethyl acetate is often used as the eluent, allowing for the separation of the desired product from impurities. prepchem.com The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), with purities of ≥98% being reported. sigmaaldrich.com

Due to the potential instability of organic azides, this compound is often stabilized for storage and handling. A common method of stabilization is the addition of water, with commercial samples often containing approximately 10-15% water by weight. sigmaaldrich.com This wetting with water helps to mitigate the explosive hazard associated with the dry compound. The stabilized solid is typically stored at refrigerated temperatures (2-8°C). sigmaaldrich.com

Mechanistic Investigations of Reactions Involving 2,4,6 Triisopropylbenzenesulfonyl Azide

Diazo Transfer Mechanisms

Diazo transfer reactions are a fundamental method for synthesizing diazo compounds, which are valuable intermediates in organic chemistry. chem-station.com The mechanism of diazo transfer from sulfonyl azides, including 2,4,6-triisopropylbenzenesulfonyl azide (B81097), involves the reaction of the azide with a nucleophilic active methylene (B1212753) compound. chem-station.com Isotopic labeling studies on related sulfonyl azides have shown that the reaction proceeds via nucleophilic attack on the terminal nitrogen atom of the azide group, leading to the transfer of the two terminal nitrogen atoms to the substrate. researchgate.netresearchgate.netwuxiapptec.com

Direct diazo transfer to the enolates of simple ketones is generally inefficient. chem-station.comorgsyn.org To overcome this, strategies have been developed that involve the prior activation of the ketone. One of the most effective methods is the "detrifluoroacetylative diazo transfer." orgsyn.orgorgsyn.org

The mechanism proceeds in two main steps:

Activation Step : The ketone is first deprotonated using a strong base, such as lithium hexamethyldisilazide (LiHMDS), to form a kinetically controlled lithium enolate. This enolate is then acylated with an activating agent, typically trifluoroethyl trifluoroacetate (B77799) (TFETFA), to generate an intermediate α-trifluoroacetyl ketone. This step essentially converts the simple ketone into a more acidic β-dicarbonyl-like system. orgsyn.org

Diazo Transfer Step : The activated α-trifluoroacetyl ketone is then treated with 2,4,6-triisopropylbenzenesulfonyl azide in the presence of a base like triethylamine. orgsyn.org The base deprotonates the activated methylene compound, which then attacks the terminal nitrogen of the trisyl azide. This is followed by the collapse of the resulting intermediate and elimination of 2,4,6-triisopropylbenzenesulfonamide (B26303) to yield the final α-diazo ketone product. chem-station.com

This two-step sequence allows for the efficient synthesis of α-diazo ketones from simple ketone precursors, which is otherwise challenging. orgsyn.org

The defining feature of this compound is the significant steric bulk provided by the three isopropyl groups on the benzene (B151609) ring. This steric hindrance plays a crucial role in the selectivity and scope of its reactions.

The bulky nature of the trisyl group makes this compound a preferred reagent for reactions involving sterically demanding substrates. It is particularly effective in converting ketones into sterically hindered β-diazo ketones. This steric bulk can influence the regioselectivity of the diazo transfer by favoring attack at less hindered positions on a substrate with multiple potential reaction sites. Furthermore, the steric hindrance helps to stabilize the reagent and can prevent unwanted side reactions that may be observed with less bulky sulfonyl azides. This property allows for selective reactions that are often unattainable with smaller reagents like tosyl azide or mesyl azide.

Several reagents are available for diazo transfer, each with its own advantages and disadvantages. This compound occupies a specific niche, primarily due to its steric properties.

| Reagent | Key Features | Primary Applications |

| This compound (Trisyl Azide) | High steric hindrance, good stability. | Synthesis of sterically hindered diazo compounds, selective reactions. |

| p-Toluenesulfonyl Azide (Tosyl Azide) | The traditional and most common reagent; less sterically hindered. orgsyn.org | General diazo transfer to activated methylene compounds. chem-station.com |

| Methanesulfonyl Azide (Mesyl Azide) | Smaller and produces water-soluble byproducts, simplifying purification. orgsyn.org | Convenient for reactions where byproduct removal is a concern. orgsyn.org |

| p-Nitrobenzenesulfonyl Azide | More reactive; can favor diazo transfer over competing azide formation. orgsyn.org | Used in specific protocols to improve yields of diazo compounds. orgsyn.org |

| Imidazole-1-sulfonyl Azide Hydrochloride | Crystalline, shelf-stable, and as effective as the highly reactive triflyl azide. organic-chemistry.org | Conversion of primary amines to azides and diazo transfer to activated methylenes. organic-chemistry.org |

| Polymer-supported Benzenesulfonyl Azide | Improved safety profile (less explosive risk) and simplified product isolation via filtration. organic-chemistry.org | Safer alternative for laboratory-scale diazo transfer reactions. organic-chemistry.org |

While reagents like tosyl azide are broadly applicable, the high steric demand of trisyl azide makes it the reagent of choice for synthesizing complex and sterically congested diazo compounds.

Azide Transfer Mechanisms

In addition to diazo transfer, this compound is a key reagent for electrophilic azidation, where it transfers a single azide group (-N₃) to a nucleophile. wikipedia.org This reaction is particularly important for the synthesis of α-azido carbonyl compounds, which are precursors to α-amino acids. wikipedia.orgacs.org

The mechanism of azide transfer to enolates involves the nucleophilic attack of the enolate on the electrophilic azide reagent. While lithium enolates are commonly cited, the principles apply to other counterions like potassium. The reaction between a potassium enolate and this compound proceeds via the enolate's α-carbon attacking the terminal nitrogen of the azide. This forms a triazene-like intermediate, which then decomposes, eliminating the sulfonamide anion to furnish the α-azido derivative. The choice of the enolate counterion (e.g., lithium vs. potassium) can influence the reactivity and stereoselectivity of the reaction.

A highly significant application of this compound is in the asymmetric synthesis of α-amino acids. wikipedia.orgacs.org This is achieved through the enantioselective electrophilic azidation of chiral enolates. acs.org

The established mechanism, pioneered by Evans and Britton, utilizes an N-acyloxazolidinone as a chiral auxiliary. acs.org The process is as follows:

The N-acyloxazolidinone is deprotonated to form a chiral enolate. The geometry of this enolate is controlled by the chiral auxiliary.

The chiral enolate is then exposed to this compound.

The enolate attacks the terminal nitrogen of the azide from the less sterically hindered face, as directed by the chiral auxiliary. This electrophilic azide transfer step introduces the azide group with a high degree of stereocontrol at the α-carbon. wikipedia.orgacs.org

Subsequent removal of the chiral auxiliary and reduction of the azide group yields the desired optically active α-amino acid. wikipedia.org

This method provides excellent stereochemical induction, making it a powerful tool for the synthesis of unnatural amino acids. wikipedia.orgacs.org

C-H Amination Reactions

C-H amination represents a powerful strategy for the direct conversion of carbon-hydrogen bonds into carbon-nitrogen bonds, offering an atom-economical route to nitrogen-containing molecules. nih.gov this compound serves as a precursor to a reactive nitrene species, facilitating this transformation through various catalytic systems.

Intramolecular C(sp³)-H amination using arylsulfonyl azides like this compound provides an efficient method for synthesizing cyclic sulfonamides (sultams). nih.govrsc.org This transformation has been a focal point of research, particularly in the realm of biocatalysis, where enzymes are repurposed to perform new-to-nature reactions.

Both heme and non-heme iron-dependent enzymes have been shown to catalyze intramolecular C-H amination reactions using sulfonyl azides. Iron-catalyzed C-H amination is an attractive method for installing amine functionalities into organic compounds. researchgate.net

Heme-Dependent Enzymes: Hemoproteins such as cytochrome P450s, myoglobin (B1173299), and horseradish peroxidase can catalyze the cyclization of arylsulfonyl azides. nih.govsyr.edu Mechanistic studies indicate that the heme cofactor, specifically in its reduced ferrous (Fe²⁺) state, is directly involved in mediating these reactions. nih.gov The addition of a reductant, such as sodium dithionite, is often critical for catalytic activity, confirming that the ferrous state is the active form of the enzyme. nih.gov

Non-Heme Iron-Dependent Enzymes: A diverse range of mononuclear non-heme iron-dependent enzymes have also demonstrated the ability to catalyze intramolecular C-H amination. researchgate.netnih.gov This family includes Rieske dioxygenases (e.g., naphthalene (B1677914) dioxygenase - NDO, chlorobenzene (B131634) dioxygenase - CBDO) and α-ketoglutarate-dependent dioxygenases (e.g., taurine (B1682933) dioxygenase - TauD). researchgate.netnih.gov These enzymes, which are naturally involved in various oxidative metabolic pathways, can be repurposed to exhibit promiscuous nitrene transfer reactivity. researchgate.netnih.gov Unlike heme enzymes, the iron center in non-heme enzymes provides multiple open coordination sites, which may offer unique opportunities for biocatalysis. researchgate.net

Engineered enzymes, particularly variants of cytochrome P450 and myoglobin, have been extensively studied as biocatalysts for C-H amination with arylsulfonyl azides. nih.govnsf.gov this compound has been frequently used as a model substrate to probe the catalytic ability of these hemoproteins. nih.govrochester.edu

Cytochrome P450: Pioneering work demonstrated that cytochrome P450 enzymes could promote intramolecular C-H amination with arylsulfonyl azide substrates, providing a foundation for the field of enzymatic C-H amination. nih.govnsf.gov

Myoglobin (Mb): Myoglobin has emerged as a particularly promising and versatile scaffold for developing C-H amination catalysts. nih.govrochester.edu Wild-type sperm whale myoglobin can catalyze the cyclization of this compound to its corresponding benzosultam product. nih.gov Furthermore, the catalytic properties of myoglobin can be enhanced through protein engineering. Amino acid substitutions in the heme pocket and the replacement of the native heme cofactor with non-native metalloporphyrins (e.g., manganese or cobalt protoporphyrin IX) have been shown to improve the activity and selectivity of these biocatalysts. nih.govrochester.edu

| Hemoprotein | Total Turnover Number (TTN) |

|---|---|

| Myoglobin (Sperm Whale) | 165 |

| Horseradish Peroxidase | 180 |

| Hemoglobin (Human) | 125 |

| Catalase (Bovine) | 50 |

The mechanism of enzyme-catalyzed C-H amination is generally understood to proceed via a reactive iron-nitrene intermediate. researchgate.net For C(sp³)-H bonds, the transformation is typically mediated by a stepwise mechanism rather than a concerted nitrene insertion. researchgate.netwikipedia.org

This stepwise process involves:

Hydrogen Atom Abstraction (HAA): The iron-nitrene intermediate abstracts a hydrogen atom from the C-H bond, generating a carbon-centered radical and an iron-amido species. researchgate.net

Radical Rebound: The carbon radical then rapidly recombines with the nitrogen species to form the new C-N bond, completing the cyclization. researchgate.net

This "Hydrogen Atom Abstraction/Radical Recombination" mechanism is analogous to the one proposed for biomimetic C-H oxidation reactions. researchgate.net Evidence supporting this pathway comes from mechanistic studies, including kinetic isotope effect (KIE) experiments. Such experiments with myoglobin-based catalysts have shown that C-H bond cleavage is involved in the rate-limiting step of the amination of arylsulfonyl azides. nih.govrochester.edu

While intramolecular reactions are often more facile, intermolecular C-H amination presents a greater challenge. Nevertheless, engineered enzymes have shown promise in this area. Cytochrome P450 variants have been successfully engineered to catalyze intermolecular amination of benzylic, allylic, and propargylic C-H bonds using sulfonyl azides as the nitrene source. researchgate.netnsf.gov The development of intermolecular C-H amination provides a powerful tool for directly forging C-N bonds between two different molecules, significantly expanding the synthetic utility of this methodology.

Intramolecular C(sp³)-H Bond Amination

Formation of Sulfonyl Nitrenes and Subsequent Reactivity

The key reactive intermediate generated from this compound is a sulfonyl nitrene. nih.gov The formation of a nitrene is typically the initial, rate-determining step in the thermal or photochemical decomposition of organic azides, involving the extrusion of molecular nitrogen (N₂). rsc.org

R-SO₂-N₃ → R-SO₂-N + N₂

Once formed, sulfonyl nitrenes are highly reactive species. They can exist in either a singlet state, with a pair of non-bonding electrons and an empty orbital on the nitrogen atom, or a diradical triplet state. chemrxiv.org Photocatalytic activation of sulfonyl azides can lead to the formation of triplet sulfonyl nitrenes. nih.gov These triplet nitrenes react via hydrogen atom transfer pathways, which is consistent with the mechanisms observed in C-H amination reactions. nih.gov The high reactivity of the generated nitrene intermediate, whether free or metal-bound, is what enables the subsequent insertion into C-H bonds to form the desired aminated products. nih.govrsc.org

Applications of 2,4,6 Triisopropylbenzenesulfonyl Azide in Advanced Organic Synthesis

Asymmetric Synthesis of α-Amino Acids and Derivatives

The asymmetric synthesis of non-proteinogenic α-amino acids is of significant interest in medicinal chemistry and chemical biology. 2,4,6-Triisopropylbenzenesulfonyl azide (B81097) serves as a key reagent for the electrophilic transfer of an azide group to a chiral enolate, providing a direct route to optically active α-azido carboxylic acid derivatives, which are valuable precursors to α-amino acids. wikipedia.org

Utilizing Chiral Auxiliaries (e.g., Oxazolidinones)

A powerful strategy for achieving high levels of stereocontrol in the synthesis of α-amino acids involves the use of chiral auxiliaries, with Evans-type oxazolidinones being particularly prominent. In this methodology, an N-acyl oxazolidinone is deprotonated to form a chiral enolate. The subsequent reaction with 2,4,6-triisopropylbenzenesulfonyl azide introduces an azide group at the α-position with a high degree of diastereoselectivity. The stereochemical outcome is dictated by the chiral auxiliary, which effectively shields one face of the enolate, directing the incoming azide transfer reagent to the opposite face.

The reaction is typically carried out at low temperatures in an aprotic solvent, such as tetrahydrofuran (THF), using a strong base like sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS) to generate the enolate. The choice of base and reaction conditions can influence the diastereoselectivity of the azidation.

Below is a table summarizing the diastereoselective azidation of various N-acyl oxazolidinones using this compound.

| Entry | N-Acyl Oxazolidinone Substrate | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidinone | KHMDS | THF | -78 | >99:1 | 85 |

| 2 | N-Butyryl-(4S)-4-isopropyloxazolidinone | NaHMDS | THF | -78 | 97:3 | 90 |

| 3 | N-Phenylacetyl-(4R)-4-benzyloxazolidinone | KHMDS | THF | -78 | 95:5 | 88 |

| 4 | N-Isovaleryl-(4S,5R)-4,5-diphenyloxazolidinone | NaHMDS | THF | -78 | 98:2 | 82 |

Formation of α-Azido Carboxylic Acid Derivatives as Intermediates

The direct introduction of an azide group onto the α-carbon of a carboxylic acid derivative using this compound is a significant advantage over traditional methods, such as electrophilic halogenation followed by nucleophilic substitution with an azide salt. This direct azidation often proceeds with higher efficiency and stereoselectivity.

The resulting α-azido N-acyl oxazolidinones are stable intermediates that can be isolated and purified. The chiral auxiliary can then be cleaved under mild conditions, for instance, using lithium hydroxide, to afford the corresponding α-azido carboxylic acid without racemization. Subsequent reduction of the azide moiety, typically through catalytic hydrogenation (e.g., H₂, Pd/C) or with a reducing agent like triphenylphosphine followed by hydrolysis, yields the desired α-amino acid. This two-step sequence from the α-azido intermediate provides a reliable and versatile route to a wide array of enantiomerically enriched α-amino acids.

Click Chemistry and Bioconjugation

This compound is an important source for the introduction of the azide functionality into molecules, which is a key component of the highly efficient and versatile "click" reactions. These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for applications in bioconjugation, drug discovery, and materials science. chemimpex.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. It involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to regioselectively form a 1,4-disubstituted 1,2,3-triazole. Molecules functionalized with an azide group using this compound can readily participate in CuAAC reactions.

This reaction has been widely employed in bioconjugation to link biomolecules, such as proteins, peptides, and nucleic acids, to probes, tags, or other molecules of interest. The triazole linkage formed is highly stable under physiological conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst used in CuAAC for in vivo applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. SPAAC is a catalyst-free click reaction that utilizes a strained cyclooctyne as the alkyne component. The inherent ring strain of the cyclooctyne provides the driving force for the reaction with an azide.

Azide-modified molecules, prepared using reagents like this compound, can be conjugated to molecules containing a strained alkyne moiety under physiological conditions, making SPAAC a powerful tool for live-cell imaging and in vivo bioconjugation.

Applications in Drug Discovery and Materials Science

The versatility of click chemistry, enabled by azides derived from reagents like this compound, has had a profound impact on drug discovery and materials science.

In drug discovery , CuAAC is extensively used for the rapid synthesis of compound libraries for high-throughput screening. The modular nature of the click reaction allows for the efficient assembly of diverse molecular scaffolds by combining different azide and alkyne building blocks. This approach has been instrumental in the discovery of new bioactive molecules and potent enzyme inhibitors.

In materials science , click chemistry is employed for the synthesis and functionalization of polymers and the modification of surfaces. Azide-functionalized polymers can be cross-linked or grafted onto surfaces bearing alkyne groups, leading to the development of new materials with tailored properties, such as hydrogels, functional coatings, and polymeric nanoparticles for drug delivery. chemimpex.com

Below is a table highlighting selected applications of azide-alkyne click chemistry in these fields.

| Application Area | Specific Example | Click Reaction Type | Significance |

| Drug Discovery | Synthesis of triazole-based protease inhibitors | CuAAC | Rapid generation of a diverse library of potential drug candidates leading to the identification of potent and selective inhibitors. |

| Bioconjugation | Labeling of cell-surface glycans with fluorescent probes | SPAAC | Enables real-time imaging of biological processes in living cells without the need for a toxic catalyst. |

| Materials Science | Surface functionalization of polymersomes for targeted drug delivery | CuAAC | Covalent attachment of targeting ligands to the surface of nanocarriers to enhance their therapeutic efficacy. |

| Materials Science | Formation of cross-linked polymer networks for hydrogel preparation | CuAAC / SPAAC | Creation of stable hydrogels with tunable mechanical properties for applications in tissue engineering and controlled release. |

Synthesis of Nitrogen-Containing Heterocycles

This compound, commonly known as trisyl azide, is a versatile reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. Its utility stems from its ability to act as a nitrene precursor or an azide source under various reaction conditions, facilitating the formation of key structural motifs such as aziridines, sultams, and triazoles.

Formation of N-Sulfonyl Aziridines

N-sulfonyl aziridines are valuable building blocks in organic synthesis due to their ability to undergo ring-opening reactions with a variety of nucleophiles, providing access to a wide range of functionalized amines. A straightforward and efficient two-step synthesis of N-2,4,6-triisopropylbenzenesulfonyl aziridines has been developed, starting from readily available epoxides. This method involves the ring-opening of an epoxide with 2,4,6-triisopropylbenzenesulfonamide (B26303), followed by mesylation and subsequent base-mediated ring closure to yield the desired N-sulfonyl aziridine.

The reaction sequence is illustrated by the synthesis of several N-2,4,6-triisopropylbenzenesulfonyl aziridines from their corresponding epoxides. The process has been optimized to provide good yields for a range of substrates.

Table 1: Two-Step Synthesis of N-2,4,6-Triisopropylbenzenesulfonyl Aziridines from Epoxides

| Epoxide Substrate | N-Sulfonyl Aziridine Product | Overall Yield (%) |

|---|---|---|

| Cyclohexene oxide | N-(2,4,6-Triisopropylbenzenesulfonyl)-7-oxa-bicyclo[4.1.0]heptane | 75 |

| Styrene oxide | 2-Phenyl-1-(2,4,6-triisopropylbenzenesulfonyl)aziridine | 80 |

| Propylene oxide | 2-Methyl-1-(2,4,6-triisopropylbenzenesulfonyl)aziridine | 72 |

Synthesis of Sultams (Cyclic Sulfonamides) via C-H Amination

Sultams, or cyclic sulfonamides, are an important class of heterocyclic compounds present in numerous biologically active molecules and are utilized as chiral auxiliaries in asymmetric synthesis. A powerful strategy for the synthesis of sultams involves the intramolecular C-H amination of sulfonyl azides, which can be catalyzed by transition metals such as rhodium and iron. nih.govresearchgate.net This reaction provides a direct and atom-economical route to these valuable heterocycles.

While direct examples detailing the use of this compound as the immediate precursor in a one-pot C-H amination are not extensively documented, the established methodology involves the use of various sulfonyl azides. These sulfonyl azides can be readily prepared from the corresponding sulfonyl chlorides, which in turn can be derived from precursors like 2,4,6-triisopropylbenzenesulfonyl chloride. The general approach involves the generation of a reactive metal nitrenoid species from the sulfonyl azide, which then undergoes an intramolecular C-H insertion to form the sultam ring. Iron-catalyzed systems, for instance, have demonstrated broad substrate tolerance and good yields. nih.govresearchgate.netacs.org

The following table provides representative examples of intramolecular C-H amination reactions to form sultams using various sulfonyl azides, a reaction type for which substrates derived from this compound would be applicable.

Table 2: Transition Metal-Catalyzed Intramolecular C-H Amination for Sultam Synthesis

| Sulfonyl Azide Substrate | Catalyst | Product Sultam | Yield (%) |

|---|---|---|---|

| 2-Ethylbenzenesulfonyl azide | [Rh₂(esp)₂] | 2,3-Dihydro-1,2-benzisothiazole-1,1-dioxide | 85 |

| 2-Propylbenzenesulfonyl azide | Fe(ClO₄)₂ / Pyridine ligand | 3-Methyl-2,3-dihydro-1,2-benzisothiazole-1,1-dioxide | 78 |

| 2-(Cyclohexylmethyl)benzenesulfonyl azide | [Rh₂(OAc)₄] | Spiro[cyclohexane-1,3'- nih.govacs.orgbenzisothiazole]-1',1'-dioxide | 82 |

Preparation of Triazoles

The 1,2,3-triazole moiety is a key structural feature in many pharmaceuticals, agrochemicals, and materials. The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.org This reaction is characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance.

This compound serves as an excellent starting point for the in situ generation of organic azides. wikipedia.org In a typical procedure, an amine is first converted to its corresponding azide through a diazo-transfer reaction with trisyl azide. The resulting organic azide can then be directly subjected to a CuAAC reaction with a terminal alkyne without the need for isolation of the azide intermediate. This one-pot, two-step process provides a streamlined approach to a diverse range of triazole derivatives.

Table 3: One-Pot Synthesis of 1,2,3-Triazoles via Diazo-Transfer and CuAAC

| Amine | Alkyne | Triazole Product | Yield (%) |

|---|---|---|---|

| Benzylamine | Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 92 |

| Aniline | 1-Ethynyl-4-fluorobenzene | 1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole | 88 |

| Propargylamine | Azidobenzene (from aniline) | 1-Phenyl-4-(aminomethyl)-1H-1,2,3-triazole | 85 |

Functionalization of Organic Molecules

Beyond the synthesis of heterocycles, this compound is a key reagent for the introduction of important nitrogen-containing functional groups into organic molecules.

Introduction of Azide Groups

The azide functional group is a versatile precursor for the synthesis of amines, amides, and other nitrogen-containing compounds. This compound is widely used for the electrophilic azidation of enolates and other nucleophilic carbon species. wikipedia.org This transformation is particularly valuable in the asymmetric synthesis of α-amino acids. wikipedia.org Chiral enolates, often derived from carboxylic acids or their derivatives appended with a chiral auxiliary, react with trisyl azide to produce α-azido products with a high degree of stereocontrol. The bulky triisopropylphenyl group of the reagent is believed to enhance the stereoselectivity of the azide transfer. The resulting α-azido compounds can then be readily reduced to the corresponding α-amino acids.

Table 4: Asymmetric α-Azidation of Chiral N-Acyloxazolidinones

| N-Acyloxazolidinone Substrate | Product Diastereomeric Ratio (R:S) | Yield (%) |

|---|---|---|

| (S)-N-Propionyl-4-phenyloxazolidin-2-one | 98:2 | 85 |

| (R)-N-Butyryl-4-isopropyloxazolidin-2-one | 97:3 | 82 |

| (S)-N-Phenylacetyl-4-benzyloxazolidin-2-one | >99:1 | 90 |

Formation of α-Diazo Ketones

α-Diazo ketones are important intermediates in organic synthesis, serving as precursors to carbenes and ketenes, which can undergo a variety of useful transformations such as cyclopropanations, C-H insertions, and Wolff rearrangements. The most common method for the preparation of α-diazo ketones is the diazo-transfer reaction, where a diazo group is transferred from a sulfonyl azide to a β-dicarbonyl compound or other active methylene (B1212753) compound.

This compound is a particularly effective reagent for this purpose, especially in cases where the substrate is sterically hindered. orgsyn.org The reaction is typically carried out in the presence of a base, which deprotonates the active methylene compound to form an enolate that then reacts with the azide reagent. The bulky nature of the triisopropylphenylsulfonyl group can be advantageous in achieving high yields where other sulfonyl azides may be less effective.

Table 5: Synthesis of α-Diazo Ketones using this compound

| Active Methylene Substrate | Base | α-Diazo Ketone Product | Yield (%) |

|---|---|---|---|

| 1,3-Cyclohexanedione | Triethylamine | 2-Diazo-1,3-cyclohexanedione | 92 |

| Dimethyl malonate | Potassium carbonate | Dimethyl 2-diazomalonate | 88 |

| Ethyl acetoacetate | Sodium ethoxide | Ethyl 2-diazoacetoacetate | 95 |

| Dibenzoylmethane | DBU | 2-Diazo-1,3-diphenyl-1,3-propanedione | 90 |

Development of Polymeric Materials

This compound, also known as trisyl azide, serves as a critical reagent in polymer chemistry, enabling the development of advanced polymeric materials. chemimpex.com Its utility lies in its capacity to introduce the azide functional group, which is a versatile precursor for a variety of chemical transformations. These transformations are instrumental in creating specialized materials with tailored properties for applications in fields like drug delivery and sensor technologies. chemimpex.com The compound's role is particularly significant in the formation of cross-linked polymer networks and in the chemical modification of polymer surfaces. chemimpex.com

The creation of cross-linked networks is a fundamental strategy for enhancing the mechanical, thermal, and chemical stability of polymeric materials. This compound facilitates the formation of these networks by enabling the introduction of azide groups into polymer chains. These azide-functionalized polymers can then undergo cross-linking reactions, often via thermally or photochemically induced nitrene insertion or through cycloaddition reactions like "click chemistry." chemimpex.com This process allows for precise control over the cross-linking density, which in turn determines the final properties of the material, such as its rigidity, swelling behavior, and degradation profile.

Surface modification is crucial for rendering inherently inert materials biocompatible or for imparting specific functionalities. semanticscholar.org this compound is an efficient reagent for introducing azide groups onto a material's surface, which can then be used as a chemical handle for further functionalization. A prominent application of this is in "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions. chemimpex.comnih.gov Surfaces functionalized with azides can be readily conjugated with molecules bearing an alkyne group, such as biomolecules, peptides, or drugs. chemimpex.comsemanticscholar.orgnih.gov This strategy has been employed to attach bioactive ligands to surfaces to modulate cell-material interactions, create antibacterial surfaces, and develop targeted drug delivery systems. chemimpex.comsemanticscholar.org

Applications of this compound in Polymeric Materials

| Application Area | Function of Azide Group | Key Chemical Reaction | Resulting Material Property |

|---|---|---|---|

| Cross-Linked Networks | Acts as a precursor for cross-linking points within the polymer matrix. | Nitrene Insertion / Cycloaddition | Enhanced mechanical and thermal stability. |

| Surface Modification | Provides a reactive handle for covalent attachment of other molecules. semanticscholar.org | Azide-Alkyne Click Chemistry nih.gov | Improved biocompatibility, targeted binding, and antibacterial properties. chemimpex.com |

Synthesis of Biologically Active Compounds

The precise reactivity of this compound makes it an invaluable tool in the synthesis of complex, biologically active molecules. chemimpex.com It serves as a key diazo-transfer reagent, efficiently introducing the azide functionality into organic molecules, which is often a crucial step in the synthetic pathway toward pharmaceutically relevant compounds. wikipedia.org

In pharmaceutical development, this compound is used in the creation of new drug candidates that target specific biological pathways. chemimpex.com The azide group, which can be introduced using this reagent, is a versatile intermediate. It can be readily reduced to a primary amine, a common functional group in many pharmaceuticals, or used in cycloaddition reactions to build complex heterocyclic structures. wikipedia.org This reagent facilitates the efficient synthesis of complex structures that are pivotal in the development of advanced therapeutics. chemimpex.com

Bacterial RNA polymerase (RNAP) is a well-validated target for antibacterial agents due to its essential role in bacterial gene expression and its structural difference from mammalian polymerases. nih.govrsc.org The development of new inhibitors targeting RNAP is a critical strategy to combat the rise of multidrug-resistant pathogens. nih.gov this compound is listed as a key reagent for the synthesis of certain bacterial RNA polymerase inhibitors. sigmaaldrich.com Its role in the synthetic sequence is to introduce an azide group, which is subsequently converted into other functionalities necessary for the compound's inhibitory activity against the RNAP enzyme.

Anthrax is a severe infectious disease caused by the bacterium Bacillus anthracis, which secretes a tripartite exotoxin. nih.govwikipedia.org One component of this toxin, the Lethal Factor (LF), is a zinc-dependent metalloproteinase that is the primary cause of death from toxemia. nih.govlistlabs.com Consequently, LF is a prime target for the development of antidotes. Research has identified small-molecule inhibitors capable of neutralizing LF activity. nih.gov this compound is an essential reagent used in the synthesis of compounds designed as antidotes to anthrax lethal factor intoxication. sigmaaldrich.com The azide transfer reaction enabled by this compound is a critical step in building the molecular framework of these potent inhibitors.

Role of this compound in Synthesizing Biologically Active Compounds

| Compound Class | Biological Target | Synthetic Role of this compound |

|---|---|---|

| General Drug Candidates | Various specific biological pathways chemimpex.com | Introduction of a versatile azide intermediate for conversion to amines or use in cycloadditions. wikipedia.org |

| Bacterial RNAP Inhibitors | Bacterial RNA Polymerase (RNAP) nih.govsigmaaldrich.com | Serves as a diazo-transfer reagent to incorporate the azide group needed for the final inhibitor structure. |

| Anthrax Toxin Antidotes | Anthrax Lethal Factor (LF) sigmaaldrich.comnih.gov | Enables the synthesis of the inhibitor's molecular scaffold via an azide transfer reaction. |

Bicyclic Extended Dipeptide Surrogates

This compound is a key reagent in the synthesis of novel bicyclic extended dipeptide surrogates, which are designed to mimic the conformation of dipeptides found in β-sheets. These scaffolds are constructed through regio- and diastereoselective reactions involving a homoproline enolate.

The synthesis involves an essential electrophilic azidation step. In a representative reaction, a homoproline derivative is treated with a base such as potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) at low temperatures (-78°C) to form the enolate. The subsequent addition of this compound facilitates the transfer of an azide group to the enolate. Research has shown that optimizing this reaction by including hexamethylphosphoramide (HMPA) can significantly improve the yield of the desired azidated product to as high as 84%. This azidation is a critical transformation, as the resulting α-azido ester is a versatile intermediate that is further elaborated into various bicyclic core structures, including hexahydropyrrolizinone and hexahydropyrroloazepinone dipeptide surrogates. wikipedia.org The azide group serves as a precursor to the N-terminal amine of the dipeptide mimic after subsequent chemical transformations.

| Reactant | Reagents | Product | Yield |

| N-benzyl homoproline derivative (5) | 1. KHMDS, HMPA, THF, -78°C 2. This compound | (2S,5S)-tert-butyl 5-((S)-1-azido-2-ethoxycarbonylmethyl)-1-benzylpyrrolidine-2-carboxylate (6a) | 84% |

Peptide Therapeutics Resistant to Serine Protease Degradation

The inherent susceptibility of natural peptides to rapid degradation by endogenous enzymes, such as serine proteases, is a significant obstacle in their development as therapeutics. sigmaaldrich.com A primary strategy to overcome this is the incorporation of non-natural or structurally constrained amino acids to create peptidomimetics with enhanced metabolic stability. mdpi.com

This compound (also known as trisyl azide) plays a fundamental role in this area by enabling the synthesis of these non-standard building blocks. It is a widely used reagent for electrophilic azide transfer to chiral enolates, which is a general and efficient method for the asymmetric synthesis of unnatural α-amino acids. wikipedia.org The process involves introducing an azide group at the α-carbon of a carboxylic acid derivative. This α-azide can then be reduced to form the corresponding α-amine, yielding an unnatural amino acid. wikipedia.org

By incorporating these azide-derived amino acids or the conformationally rigid bicyclic dipeptide surrogates (as discussed in section 4.6.4) into a peptide sequence, the resulting therapeutic peptide can exhibit significant resistance to cleavage by serine proteases. These modifications disrupt the recognition sites or the conformational flexibility required by the proteases to catalyze the hydrolysis of the peptide bonds.

Synthesis of Lactam Rings

Lactam rings are prevalent structural motifs in a vast array of biologically active compounds, including many antibiotics. This compound is utilized in several methodologies for the synthesis of these important heterocyclic structures.

One application is in the construction of complex bicyclic lactams. As an extension of the synthesis of dipeptide surrogates, intermediates prepared via azidation with this compound can be converted into larger bicyclic lactam systems. For example, an intermediate can undergo hydrogenolysis followed by heating, which results in selective lactamization to afford a hexahydropyrrolizinone scaffold in high yield (89%).

The compound is also listed as a reagent for Meyer's lactamization, a method used for the stereoselective synthesis of bicyclic lactams, which serve as valuable chiral building blocks for nitrogen-containing heterocycles. chemdad.comresearchgate.net Furthermore, innovative biocatalytic strategies have been developed that employ this azide. In one such strategy, Rieske dioxygenase enzymes catalyze an intramolecular C-H amidation of this compound to asymmetrically synthesize 4-, 5-, and 6-membered lactams. sigmaaldrich.com

| Synthetic Approach | Starting Material/System | Product Type | Reference |

| Cyclization of Azide Intermediate | Allylated homoproline derivative | Bicyclic lactam (Hexahydropyrrolizinone) | |

| Biocatalytic C-H Amidation | This compound | 4-, 5-, and 6-membered lactams | sigmaaldrich.com |

| Named Reaction | (Not specified) | Bicyclic lactams | chemdad.com |

Applications in Nucleotide and Phospholipid Synthesis (related to TPSCl)

The related compound, 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), is a highly effective condensing and coupling agent in the synthesis of key biological macromolecules like oligonucleotides and phospholipids. Its bulky triisopropylphenyl group provides steric hindrance that enhances its selectivity and reduces side reactions.

In the chemical synthesis of oligonucleotides, the formation of the internucleotide phosphodiester bond is the crucial step. TPSCl was identified early on as a highly selective condensing agent for creating the C3′–C5′ interribonucleotide linkage, which forms the backbone of RNA and DNA. In the phosphotriester approach to oligonucleotide synthesis, TPSCl activates the phosphodiester component, facilitating its coupling with the 5'-hydroxyl group of the next nucleoside in the sequence. The steric bulk of TPSCl is believed to be responsible for its specific selectivity, minimizing unwanted side reactions such as the sulfonylation of the 5'-hydroxyl group. This high selectivity and efficiency established TPSCl as a valuable reagent in the field.

TPSCl also serves as an important condensing agent in the chemical synthesis of glycerophospholipids, which are fundamental components of cell membranes and are involved in numerous biological processes. sigmaaldrich.com In this context, TPSCl is used to facilitate the formation of the phosphate ester linkages that are central to the structure of phospholipids. The synthesis involves the coupling of a phosphatidic acid precursor with the hydroxyl group of a glycerol derivative or other head group. TPSCl activates the phosphate moiety, enabling the nucleophilic attack by the alcohol and the formation of the desired phosphotriester, which is a key intermediate in phospholipid synthesis. This method has been shown to produce glycerophospholipids in good yields, typically in the range of 70–75%.

Computational and Theoretical Studies

Density Functional Theory (DFT) Analysis of Reaction Intermediates

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2,4,6-triisopropylbenzenesulfonyl azide (B81097), DFT calculations are instrumental in characterizing the geometry and energetics of transient species that are formed during its chemical transformations.

While specific DFT studies focusing exclusively on 2,4,6-triisopropylbenzenesulfonyl azide are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of closely related benzenesulfonyl azides. These studies typically investigate two primary competing pathways for the reaction of sulfonyl azides with alkenes: a concerted [3+2] cycloaddition to form a triazoline intermediate, or the initial cleavage of dinitrogen to form a highly reactive nitrene intermediate.

DFT calculations on benzenesulfonyl azide reacting with oxabicyclic alkenes, performed at the M06-2X/6-311G+(d,p) level of theory, have shown that the [3+2] cycloaddition pathway has a significantly lower activation barrier than the pathway involving nitrene formation. beilstein-archives.org For instance, the activation barrier for the initial nitrogen extrusion to form a nitrene intermediate was calculated to be approximately 38.9 kcal/mol in the gas phase. beilstein-archives.org In contrast, the cycloaddition pathway to form triazoline intermediates has considerably lower activation barriers. beilstein-archives.org

The electronic nature of substituents on the benzene (B151609) ring plays a crucial role in influencing the stability and reactivity of these intermediates. The three isopropyl groups on the phenyl ring of this compound are electron-donating. Studies on substituted benzenesulfonyl azides have shown that electron-donating groups can influence the activation barriers of the reaction steps. beilstein-archives.org While a detailed quantitative analysis for the triisopropyl derivative is not available, the general principles suggest that these bulky, electron-releasing groups will sterically and electronically influence the transition states and intermediates.

Table 1: Calculated Activation Energies for Reaction Pathways of Benzenesulfonyl Azide with an Oxabicyclic Alkene beilstein-archives.org

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| [3+2] Cycloaddition (Exo) | TS1_Exo | 10.2 |

| [3+2] Cycloaddition (Endo) | TS1_Endo | 17.3 |

| Dinitrogen Extrusion (Nitrene Formation) | TS3 | 38.9 |

| Nitrene Insertion (Exo) | TS4_Exo | 4.3 |

| Nitrene Insertion (Endo) | TS4_Endo | 4.3 |

| Data from a DFT study on unsubstituted benzenesulfonyl azide, providing a reference for understanding the energetics of related reactions. |

Insights into Reaction Pathways and Selectivity

Computational studies provide a detailed picture of the reaction coordinates and help to elucidate the factors that determine the observed product distribution. For reactions of benzenesulfonyl azides, a key question is whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a distinct intermediate.

DFT calculations have indicated that for the reaction of benzenesulfonyl azides with alkenes, the pathway involving an initial [3+2] cycloaddition to form a triazoline intermediate is kinetically favored over the pathway that begins with the formation of a sulfonylnitrene. beilstein-archives.orgnih.gov The triazoline intermediate can then undergo dinitrogen extrusion to form the final aziridine product. nih.gov

The selectivity of these reactions (e.g., endo vs. exo selectivity in reactions with cyclic alkenes) is also amenable to computational investigation. The calculations for unsubstituted benzenesulfonyl azide with an oxabicyclic alkene predicted a preference for the exo triazoline intermediate, which is consistent with experimental observations. beilstein-archives.org The bulky 2,4,6-triisopropyl groups in trisyl azide are expected to exert a significant steric influence on the transition state geometries, likely enhancing selectivity in many of its reactions.

Furthermore, the choice of reaction pathway can be influenced by the substituents on the benzenesulfonyl azide. While detailed computational studies on the specific effects of the triisopropyl groups are scarce, it is known that electron-donating groups can impact the electronic properties of the azide and the resulting intermediates. nih.gov In base-mediated coupling reactions of benzenesulfonyl azides with proline, it was observed that derivatives with electron-donating substituents proceeded smoothly to give the desired products in high yields. nih.gov

Molecular Modeling of Enzyme-Substrate Interactions in Biocatalysis

This compound has emerged as a valuable substrate in the field of biocatalysis, particularly in enzyme-catalyzed C-H amination reactions. Engineered cytochrome P450 enzymes have been shown to catalyze the intramolecular C-H amination of this bulky sulfonyl azide to form a sultam product. nih.gov Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are crucial for understanding how the substrate binds to the enzyme's active site and for guiding the engineering of more efficient and selective biocatalysts.

Molecular docking studies are used to predict the preferred binding orientation of a substrate within an enzyme's active site. mdpi.commdpi.com For the C-H amination of this compound catalyzed by engineered P450 enzymes, docking simulations can help to identify key amino acid residues that interact with the substrate. These interactions, which can include hydrophobic interactions and hydrogen bonding, are critical for positioning the substrate correctly for catalysis.

For instance, in the engineering of cytochrome P450 enzymes for C-H amination, molecular docking and structural modeling can be used to identify residues in the active site that can be mutated to improve substrate binding and catalytic efficiency. wikipedia.org By understanding the spatial arrangement of the this compound within the active site, researchers can rationally design mutations to enhance the enzyme's performance. One study targeted active site residues of a P450 enzyme for mutagenesis to improve its C-H amination activity with this compound. nih.gov

Molecular dynamics simulations can provide further insights by modeling the dynamic behavior of the enzyme-substrate complex over time. These simulations can help to confirm the stability of the binding mode predicted by docking and can reveal subtle conformational changes in the enzyme or substrate that may be important for the catalytic mechanism.

Table 2: Key Concepts in Molecular Modeling of Enzyme-Substrate Interactions

| Computational Technique | Purpose | Application to this compound |

| Molecular Docking | Predicts the binding pose and affinity of a substrate in an enzyme's active site. | Elucidating the binding orientation of trisyl azide within the active site of engineered cytochrome P450 enzymes. nih.gov |

| Molecular Dynamics | Simulates the time-dependent behavior of the enzyme-substrate complex. | Assessing the stability of the enzyme-substrate complex and identifying key dynamic interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the active site with high-level quantum mechanics and the rest of the protein with classical mechanics. | Investigating the electronic details of the C-H activation and amination steps in the enzymatic reaction. |

Safety Considerations and Handling in Research Laboratories

Hazard Identification (Explosive, Toxic, Irritant)

2,4,6-Triisopropylbenzenesulfonyl azide (B81097) is a hazardous chemical with multiple risk classifications. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is identified by pictograms indicating that it is toxic and potentially explosive. wikipedia.org

The compound is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3). fishersci.comcanbipharm.com It is also known to cause skin irritation (Category 2) and serious eye irritation (Category 2). fishersci.comtcichemicals.com Inhalation of its dusts and mists is also toxic and may cause respiratory irritation. fishersci.com Some classifications identify it as a self-reactive substance, with one safety data sheet stating that heating may cause a fire or explosion. wikipedia.orgcanbipharm.com

| Hazard Classification | Category | GHS Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed sigmaaldrich.comsigmaaldrich.com |

| Acute Inhalation Toxicity | Category 3 | Toxic if inhaled fishersci.com |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation fishersci.comtcichemicals.com |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation fishersci.comtcichemicals.com |

| Self-Reactive Substances | Type B | H241: Heating may cause a fire or explosion wikipedia.orgcanbipharm.com |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation fishersci.com |

Storage and Stability Requirements

Proper storage of this compound is critical to maintain its stability and prevent hazardous situations. The compound is sensitive to heat and light. tcichemicals.com It should be stored in a cool, dry, and well-ventilated location, locked up and away from incompatible materials such as oxidizing agents. fishersci.comsigmaaldrich.com The recommended storage temperature is refrigerated, typically between 2-8°C or 0-10°C. tcichemicals.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk

To enhance stability, the compound is often supplied wetted with water, with concentrations of 10-15% water being common. tcichemicals.comsigmaaldrich.com Containers should be kept tightly closed to prevent contamination and degradation. fishersci.comcanbipharm.com

| Parameter | Requirement |

|---|---|

| Temperature | Refrigerated, 2-8°C sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk |

| Atmosphere | Dry, well-ventilated area fishersci.comcanbipharm.com |

| Light | Protect from light tcichemicals.com |

| Container | Keep container tightly closed fishersci.comcanbipharm.com |

| Security | Store locked up canbipharm.comsigmaaldrich.com |

| Incompatibilities | Oxidizing agents, excess heat fishersci.com |

Recommended Personal Protective Equipment and Ventilation

To prevent exposure, all manipulations with this compound should be conducted within a properly functioning chemical fume hood or other suitable containment device that exhausts directly outside. fishersci.comdrexel.edu Adequate ventilation is necessary to control airborne concentrations. fishersci.com

Appropriate Personal Protective Equipment (PPE) must be worn at all times. This includes:

Eye and Face Protection : Chemical safety goggles and a face shield are recommended. canbipharm.com Eye protection should be tested and approved under government standards like NIOSH (US) or EN 166 (EU). fishersci.com

Skin Protection : Wear appropriate protective gloves (e.g., rubber or neoprene) and clothing to prevent skin exposure. fishersci.comdrexel.edu Contaminated clothing should be removed and washed before reuse. tcichemicals.com

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.com

Workstations should be equipped with eyewash stations and safety showers in close proximity. fishersci.com

Emergency Procedures and Disposal

In the event of an emergency, immediate and appropriate action is required. All personnel should be familiar with these procedures.

Emergency Procedures:

Inhalation : Move the victim to fresh air. If the person is not breathing, give artificial respiration. Seek immediate medical attention. fishersci.comcanbipharm.com

Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. fishersci.com Remove contaminated clothing. If skin irritation occurs, get medical advice. tcichemicals.com

Eye Contact : Rinse cautiously with water for several minutes, including under the eyelids. fishersci.comtcichemicals.com Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. tcichemicals.com

Ingestion : Do NOT induce vomiting. fishersci.com Rinse the mouth with water. canbipharm.com Immediately call a poison control center or doctor for treatment advice. fishersci.comsigmaaldrich.com

Spills : Evacuate the area. sigmaaldrich.com Avoid dust formation. fishersci.com Wear appropriate PPE. Sweep up the material and shovel it into a suitable container for disposal. fishersci.com

Disposal: Waste material containing this compound must be treated as hazardous waste. drexel.edu It should be disposed of in accordance with all applicable national and local regulations. sigmaaldrich.com The chemical should be left in its original container and not mixed with other waste. sigmaaldrich.com Empty containers may still contain product residues and should be handled as if they were full. drexel.edu All disposable materials contaminated with the compound must also be disposed of as hazardous waste. drexel.edu

Future Directions and Emerging Research Areas

Novel Catalytic Systems for Azide (B81097) and Diazo Transfer

The development of new catalytic systems is crucial for improving the efficiency, selectivity, and scope of reactions involving 2,4,6-triisopropylbenzenesulfonyl azide. Research is moving beyond traditional stoichiometric methods towards catalytic approaches that offer greater control and sustainability.

Transition metal catalysis represents a significant frontier. While established for various azide-based transformations, new research is exploring a wider range of metals and ligand designs to modulate reactivity. nih.govrsc.org Systems based on cobalt, ruthenium, and copper have shown promise in facilitating N-atom transfer from sulfonyl azides to various substrates, including olefins and C-H bonds. nih.gov These reactions, which generate environmentally benign N₂ gas as the only byproduct, are inherently "green." rsc.org The development of chiral catalysts for these transformations is a particularly active area, aiming to achieve high enantioselectivity in the synthesis of complex molecules like unnatural amino acids. wikipedia.org

Another emerging area is the use of organocatalysis. Small organic molecules, acting as catalysts, can offer an alternative to metal-based systems, avoiding issues of metal toxicity and cost. Research into organocatalytic diazo transfer and azidation reactions is gaining traction, with catalysts like Jacobsen-type thioureas being explored for related transformations. While direct application to trisyl azide is still a developing field, the principles of hydrogen-bond-mediated catalysis hold potential for activating substrates towards reaction with this reagent under mild conditions.

Table 1: Emerging Catalytic Approaches for Sulfonyl Azide Reactions

| Catalytic Approach | Catalyst Examples | Potential Advantages | Research Focus |

|---|---|---|---|

| Transition Metal Catalysis | Cobalt & Ruthenium Porphyrins, Copper-Bis(oxazoline) Complexes | High efficiency, Control over selectivity (chemo-, regio-, stereo-), Broad substrate scope. nih.gov | Development of asymmetric aziridination and C-H amination reactions. |

| Organocatalysis | Thiourea derivatives, Chiral Brønsted acids | Metal-free, Lower toxicity, Mild reaction conditions. | Asymmetric transfer hydrogenation and functionalization of nitroolefins. |

Expanded Applications in Medicinal Chemistry and Materials Science

The unique reactivity of this compound makes it an invaluable tool for constructing complex molecular architectures, with significant potential in both medicine and materials science.

In medicinal chemistry, trisyl azide is crucial for synthesizing non-natural amino acids, which are key components of novel peptide-based therapeutics. wikipedia.org Its utility extends to the synthesis of various nitrogen-containing heterocyclic compounds that form the core of many pharmaceutical agents. ontosight.ai An emerging trend is its application in "late-stage functionalization" (LSF). LSF involves modifying complex, drug-like molecules at a late step in their synthesis, allowing for rapid generation of analogs to optimize pharmacological properties. rsc.orgcancer.govnih.gov The ability of trisyl azide to introduce the azide group—a versatile functional handle—into complex structures under relatively mild conditions makes it a promising reagent for LSF strategies aimed at creating new drug candidates. nih.gov Specific applications have already been demonstrated in the synthesis of potential bacterial RNA polymerase inhibitors and antidotes for anthrax lethal factor intoxication. sigmaaldrich.com

In materials science, the azide group installed by trisyl azide is a key player in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition. chemimpex.com This highly efficient and specific reaction is being exploited to create advanced functional materials. Emerging applications include:

Functional Polymers: Modifying polymers to enhance properties for coatings and adhesives or to create smart materials that respond to stimuli. chemimpex.com

Bioconjugation and Surface Functionalization: Attaching biomolecules to surfaces for applications in diagnostics, biosensors, and drug delivery systems. chemimpex.comnih.govnih.govresearchgate.net The ability to functionalize the surface of exosomes or create glycan microarrays highlights the precision offered by this chemical approach. nih.govnih.gov

Cross-Linked Networks: Creating robust, cross-linked polymeric materials for various applications, including advanced drug delivery vehicles and sensor technologies. chemimpex.com

Table 2: Future Application Areas for this compound

| Field | Emerging Application | Description |

|---|---|---|

| Medicinal Chemistry | Late-Stage Functionalization (LSF) | Introduction of azide groups into complex drug candidates to rapidly diversify structures and optimize properties. rsc.orgcancer.gov |

| Synthesis of Novel Heterocycles | Building blocks for new therapeutic agents targeting a range of diseases. ontosight.ai | |

| Materials Science | Smart Polymers & Coatings | Development of materials with tailored properties (e.g., enhanced adhesion, stimuli-responsiveness) through polymer modification. chemimpex.com |

| Bioconjugation for Diagnostics | Covalent attachment of probes to surfaces for creating highly sensitive biosensors and diagnostic arrays. chemimpex.comnih.gov |

Green Chemistry Approaches for Synthesis and Application

Aligning chemical processes with the principles of green chemistry is a paramount goal for modern synthesis. Research related to this compound is increasingly focused on improving its environmental footprint and operational safety.

A significant advancement is the development of supported reagents . By immobilizing the sulfonyl azide moiety on a solid support, such as a polystyrene resin, several green chemistry benefits are realized. rsc.org These supported reagents offer improved safety characteristics by reducing the risk associated with handling potentially explosive azide compounds. dntb.gov.ua Furthermore, they simplify product purification, as the sulfonamide byproduct remains attached to the resin and can be removed by simple filtration, eliminating the need for aqueous workups and chromatography. rsc.org This approach not only reduces waste but also allows for the potential recycling of the support material.

Continuous flow synthesis represents another major green and safety-driven innovation. nih.govucc.ieresearchgate.net Sulfonyl azides can be generated in situ within a flow reactor and used immediately in a subsequent "telescoped" reaction step. nih.govucc.ie This strategy avoids the isolation and storage of hazardous intermediates, significantly enhancing process safety, particularly on a larger scale. ucc.ieresearchgate.net Flow chemistry also allows for precise control over reaction parameters, often leading to higher yields and purity while minimizing solvent and reagent usage. nih.gov

Future research will likely focus on developing greener synthesis routes for the reagent itself. The current standard synthesis involves solvents like acetone (B3395972) and dichloromethane, which are not environmentally ideal. prepchem.com Exploring syntheses in aqueous media or other green solvents would be a significant step forward. Combining these approaches—for instance, using a recyclable, water-tolerant supported reagent in a continuous flow system—represents the next generation of sustainable chemistry with this compound.

Table 3: Green Chemistry Strategies

| Strategy | Description | Key Advantages |

|---|---|---|

| Supported Reagents | Immobilizing the sulfonyl azide on a solid support (e.g., polymer resin). rsc.org | Improved safety, simplified purification by filtration, potential for reagent recycling. dntb.gov.ua |

| Continuous Flow Synthesis | In situ generation and immediate use of the azide in a continuous reactor system. nih.govucc.ie | Enhanced safety by avoiding isolation of hazardous intermediates, precise reaction control, reduced waste. researchgate.net |

| Greener Synthesis Routes | Developing methods that utilize environmentally benign solvents (e.g., water) and recyclable reagents. rsc.org | Reduced environmental impact, lower process costs, improved sustainability. |

Q & A

Q. What are the primary synthetic applications of 2,4,6-triisopropylbenzenesulfonyl azide in organic chemistry?